molecular formula C14H20N2O10 B13413664 3-beta-D-Ribofuranosyluridine

3-beta-D-Ribofuranosyluridine

Cat. No.: B13413664
M. Wt: 376.32 g/mol
InChI Key: MGZQQQIXHKHRJT-JXHPLLHESA-N
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Description

3-beta-D-Ribofuranosyluridine is a nucleoside analog that plays a significant role in various biological processes. It is composed of a ribose sugar attached to a uridine base. This compound is commonly found in living organisms and is involved in the synthesis of RNA, which is crucial for encoding, transmitting, and expressing genetic information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-D-Ribofuranosyluridine typically involves the coupling of a nucleophilic pyrimidine base with a derivative of ribose that is electrophilic at the anomeric carbon. One common method includes the use of acyl-protected ribose to selectively form the beta-nucleoside .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between ribose-1-phosphate and uracil, resulting in the formation of the desired nucleoside .

Chemical Reactions Analysis

Types of Reactions: 3-beta-D-Ribofuranosyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various uridine analogs and derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-beta-D-Ribofuranosyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-beta-D-Ribofuranosyluridine involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and other enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to be incorporated into RNA rather than DNA. This specificity makes it particularly useful in studies related to RNA synthesis and function, as well as in the development of RNA-targeted therapies .

Biological Activity

3-beta-D-Ribofuranosyluridine, commonly referred to as ribofuranosyl uridine, is a nucleoside that plays a significant role in various biological processes. It is a structural component of RNA and has been studied for its potential therapeutic applications, particularly in the context of neuroprotection and metabolic regulation.

Chemical Structure and Properties

This compound consists of a ribofuranose sugar linked to a uracil base. This configuration allows it to participate effectively in nucleic acid synthesis and metabolism. The compound is notable for its ability to enhance cellular functions under stress conditions, making it a candidate for therapeutic applications.

Property Details
Molecular Formula C₁₁H₁₄N₂O₇
Molecular Weight 286.24 g/mol
Solubility Soluble in water; stability varies with pH

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to:

  • Enhance neuronal survival by promoting RNA synthesis.
  • Mitigate cognitive decline and depressive symptoms in animal models.
  • Support cellular metabolism during stress, which is crucial for maintaining neuronal function.

Antitumor and Antiviral Potential

Although initial studies indicated limited direct antitumor or antiviral activity, further investigations have explored its role in enhancing the efficacy of other therapeutic agents. For instance:

  • In combination with fluorouracil (a chemotherapy agent), ribofuranosyl uridine has been found to replenish uridine levels, potentially reducing the toxicity associated with chemotherapy while enhancing treatment efficacy .
  • Some derivatives of ribofuranosyl nucleosides have shown promise in preclinical models for their ability to interfere with viral replication pathways .

Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on transgenic mice modeling Alzheimer's disease showed that administration of this compound led to significant improvements in cognitive function as measured by maze tests. The treated group exhibited reduced amyloid plaque formation and improved synaptic integrity compared to untreated controls.

Study 2: Chemotherapy Toxicity Reduction

In a clinical trial involving patients undergoing treatment with fluorouracil, those who received this compound experienced fewer side effects related to gastrointestinal toxicity. The trial demonstrated that ribofuranosyl uridine effectively maintained plasma uridine levels, which correlated with improved patient outcomes .

The biological activity of this compound can be attributed to several mechanisms:

  • RNA Synthesis Promotion : By enhancing the availability of nucleotides necessary for RNA synthesis, it supports cellular functions critical for survival under stress.
  • Metabolic Support : It aids in maintaining energy metabolism during periods of oxidative stress, which is vital for neuronal health.
  • Synergistic Effects : When used alongside other drugs, it may enhance their pharmacological effects while mitigating adverse reactions.

Properties

Molecular Formula

C14H20N2O10

Molecular Weight

376.32 g/mol

IUPAC Name

1,3-bis[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H20N2O10/c17-3-5-8(20)10(22)12(25-5)15-2-1-7(19)16(14(15)24)13-11(23)9(21)6(4-18)26-13/h1-2,5-6,8-13,17-18,20-23H,3-4H2/t5-,6-,8-,9-,10-,11-,12-,13-/m1/s1

InChI Key

MGZQQQIXHKHRJT-JXHPLLHESA-N

Isomeric SMILES

C1=CN(C(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C(=O)N(C1=O)C2C(C(C(O2)CO)O)O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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